Introduction: The Structural Elucidation of a Key Chemical Intermediate
Introduction: The Structural Elucidation of a Key Chemical Intermediate
An In-Depth Technical Guide to the Spectral Analysis of 4-Amino-5-hydroxy-1,3-naphthalenedisulfonic Acid (Chicago Acid)
4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid, commonly known as Chicago Acid or SS Acid, is a crucial intermediate in the synthesis of a wide array of azo dyes and pigments.[1] Its molecular architecture, featuring a naphthalene core functionalized with amino, hydroxyl, and sulfonic acid groups, imparts specific chromophoric and solubility properties that are fundamental to its industrial applications. For researchers, scientists, and professionals in drug development and materials science, a precise understanding and confirmation of its chemical structure are paramount for quality control, reaction monitoring, and the development of new derivatives.
This technical guide provides a comprehensive overview of the core spectroscopic techniques used to characterize 4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid. As a Senior Application Scientist, the focus extends beyond mere data presentation to include the causality behind experimental choices and the logic of data interpretation, ensuring a robust and validated analytical workflow.
Physicochemical Properties Summary
| Property | Value | Source |
| IUPAC Name | 4-amino-5-hydroxynaphthalene-1,3-disulfonic acid | PubChem[1] |
| Synonyms | Chicago Acid, SS Acid, 82-47-3 | PubChem[1] |
| CAS Number | 82-47-3 | PubChem[1] |
| Molecular Formula | C₁₀H₉NO₇S₂ | PubChem[1] |
| Molecular Weight | 319.3 g/mol | PubChem[1] |
| Monoisotopic Mass | 318.98204397 Da | PubChem[1][2] |
Logical Workflow for Spectroscopic Analysis
A multi-technique approach is essential for the unambiguous structural confirmation of 4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid. Each technique provides a unique piece of the structural puzzle, and together, they form a self-validating analytical system.
Caption: 2D structure of Chicago Acid.
Expected ¹H and ¹³C NMR Spectral Data
Causality: Deuterated water (D₂O) is the solvent of choice due to the high polarity and presence of acidic protons in the sulfonic acid groups. In D₂O, the acidic protons of -OH, -NH₂, and -SO₃H will exchange with deuterium and become invisible in the ¹H NMR spectrum. The remaining signals will correspond to the aromatic protons on the naphthalene ring.
¹H NMR (Expected in D₂O)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet | 1H | H-2 or H-4 (isolated proton) |
| ~7.5 - 8.0 | Doublet | 1H | H-6 or H-8 (ortho coupling) |
| ~7.0 - 7.5 | Triplet/Doublet of doublets | 1H | H-7 (ortho and meta coupling) |
| ~6.8 - 7.2 | Doublet | 1H | H-8 or H-6 (ortho coupling) |
¹³C NMR (Expected in D₂O)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| 150 - 160 | C-OH | Carbon attached to hydroxyl group, deshielded. |
| 140 - 150 | C-NH₂ | Carbon attached to amino group. |
| 130 - 140 | C-SO₃H | Carbons attached to sulfonic acid groups, deshielded. |
| 110 - 135 | Aromatic CH & Quaternary C | Remaining 6 carbons of the naphthalene ring. |
Note: Specific assignments require 2D NMR experiments (e.g., COSY, HSQC). The data presented are estimates based on substituent effects and data from similar structures.
Protocol: ¹H and ¹³C NMR Spectroscopy
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Sample Preparation: Accurately weigh 5-10 mg of the compound for ¹H NMR (or 20-30 mg for ¹³C NMR) and dissolve it in 0.6-0.7 mL of Deuterium Oxide (D₂O).
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Internal Standard (Optional but Recommended): Add a small amount of a water-soluble internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), whose methyl signal is set to 0.00 ppm for accurate chemical shift referencing.
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Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
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Instrument Setup (e.g., 400 MHz Spectrometer):
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Insert the sample into the spectrometer.
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Lock the spectrometer on the deuterium signal of the D₂O solvent.
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Shim the magnetic field to achieve high homogeneity, resulting in sharp, symmetrical peaks.
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Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope.
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Data Acquisition:
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Acquire the ¹H spectrum. A solvent suppression sequence may be needed to attenuate the residual HOD signal.
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Acquire the proton-decoupled ¹³C spectrum.
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Data Processing:
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Apply Fourier transformation to the raw data (FID).
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Phase the resulting spectrum to ensure all peaks are in the positive absorptive mode.
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Perform baseline correction.
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Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.
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Reference the chemical shifts to the internal standard or the residual solvent signal.
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UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For aromatic compounds like Chicago Acid, it is used to characterize the π-conjugated system. The positions (λmax) and intensities of absorption bands are characteristic of the chromophore.
Data Interpretation & Expected Spectrum
The naphthalene ring system is the primary chromophore. The amino (-NH₂) and hydroxyl (-OH) groups act as auxochromes, which typically cause a bathochromic (red) shift of the absorption maxima to longer wavelengths and increase their intensity. The spectrum is expected to show multiple strong absorption bands in the UV region.
| Wavelength (λmax) | Molar Absorptivity (ε) | Transition Type |
| ~250 nm | High | π → π |
| ~320 nm | Moderate | π → π |
Protocol: UV-Vis Spectroscopy
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Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble. Deionized water is an excellent choice for Chicago Acid.
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Stock Solution: Prepare an accurate stock solution by dissolving a known mass of the compound in a known volume of solvent (e.g., 10 mg in 100 mL of water).
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Working Solutions: Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5 AU (Absorbance Units), which is the optimal range for accuracy according to the Beer-Lambert Law.
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Instrument Setup:
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Use a dual-beam spectrophotometer.
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Fill one quartz cuvette with the solvent (deionized water) to serve as the blank.
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Fill a matched quartz cuvette with the sample solution.
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Data Acquisition:
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Place the blank cuvette in the reference beam path and the sample cuvette in the sample beam path.
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Run a baseline correction with the blank cuvette in both beams.
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Scan the sample across a range of wavelengths (e.g., 200-600 nm).
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Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the resulting spectrum.
Conclusion
The structural integrity of 4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid is confirmed not by a single technique, but by the convergence of evidence from multiple spectroscopic methods. Mass spectrometry validates its elemental composition and molecular weight. FT-IR spectroscopy confirms the presence of all key functional groups. NMR spectroscopy elucidates the precise arrangement of the carbon-hydrogen framework. Finally, UV-Vis spectroscopy characterizes the electronic properties of its conjugated system. Together, these techniques provide a comprehensive and self-validating dossier, ensuring the identity and purity of this vital chemical intermediate for any research or development application.
References
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PubChem. (n.d.). 4-Amino-5-hydroxy-1,3-naphthalenedisulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-5-hydroxy-1,7-naphthalenedisulfonic acid. National Center for Biotechnology Information. Retrieved from [Link]
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SIELC Technologies. (2018, February 16). 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid. Retrieved from [Link]
